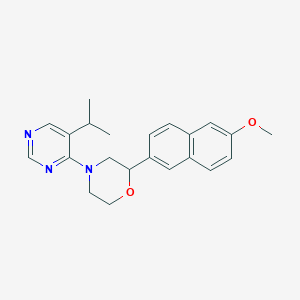
4-(5-isopropylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-isopropylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as IPN, and it belongs to the class of morpholine derivatives. IPN has been found to have a unique mechanism of action, making it a promising candidate for future research.
Mécanisme D'action
IPN acts as a selective dopamine D2 receptor antagonist, which means that it blocks the binding of dopamine to this receptor. This interaction results in a decrease in dopamine signaling, which can have various effects on the body. The exact mechanism of action of IPN is still being studied, but it is believed to involve the modulation of various neurotransmitter systems.
Biochemical and physiological effects:
IPN has been found to have various biochemical and physiological effects, including the modulation of dopamine signaling, the regulation of neurotransmitter release, and the modulation of synaptic plasticity. IPN has also been shown to have potential therapeutic effects in various animal models of neurological disorders, including Parkinson's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using IPN in lab experiments include its high potency, selectivity, and specificity for the dopamine D2 receptor. IPN has also been shown to have a relatively low toxicity profile, making it a safe option for research. The limitations of using IPN in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on IPN, including the development of new drugs based on its structure, the investigation of its potential therapeutic effects in various neurological disorders, and the elucidation of its exact mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of IPN in vivo, as well as its potential side effects. Overall, IPN is a promising compound that has the potential to advance our understanding of dopamine signaling and its role in various physiological processes.
Méthodes De Synthèse
The synthesis of IPN involves the reaction of 5-isopropylpyrimidine-4-carbaldehyde with 2-(6-methoxy-2-naphthyl)morpholine in the presence of a catalyst. The resulting product is purified using various techniques, including column chromatography, recrystallization, and HPLC. The yield of this synthesis method is relatively high, making it a viable option for large-scale production.
Applications De Recherche Scientifique
IPN has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. IPN has been found to have a unique mechanism of action, making it a promising candidate for the development of new drugs. IPN has been shown to interact with the dopamine D2 receptor, which is involved in various physiological processes, including reward, motivation, and movement.
Propriétés
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-4-(5-propan-2-ylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-15(2)20-12-23-14-24-22(20)25-8-9-27-21(13-25)18-5-4-17-11-19(26-3)7-6-16(17)10-18/h4-7,10-12,14-15,21H,8-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVZLIQGNKDVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=CN=C1N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

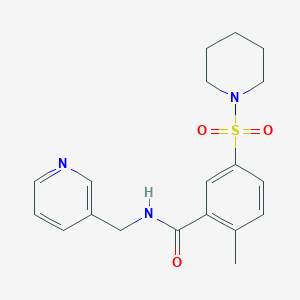
![N-1,3-benzothiazol-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5298382.png)
amine dihydrochloride](/img/structure/B5298396.png)
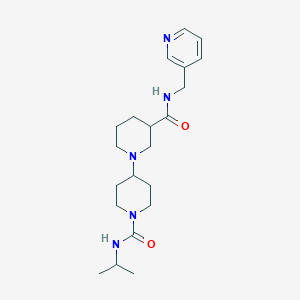
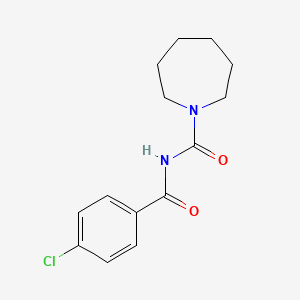
![1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5298425.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(1H-imidazol-1-yl)butyl]benzamide](/img/structure/B5298444.png)
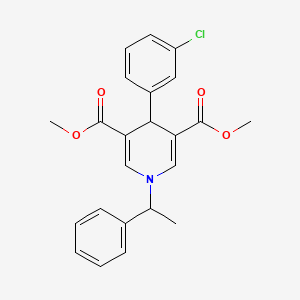
![N-[3-(dimethylamino)propyl]-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5298461.png)
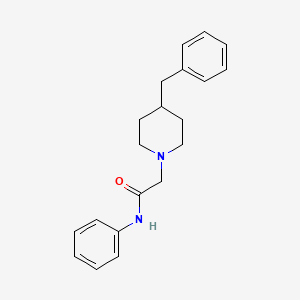
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-chlorobenzamide](/img/structure/B5298471.png)
![5-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)-2-(3-methylphenyl)pyrimidine](/img/structure/B5298472.png)
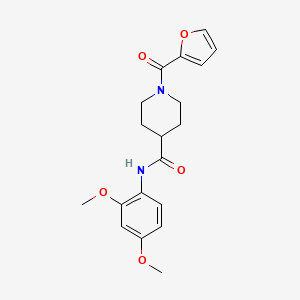
![3-{2-[(3-amino-3-oxopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5298481.png)